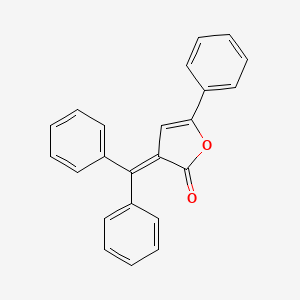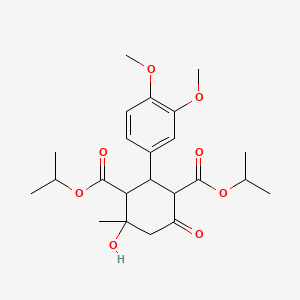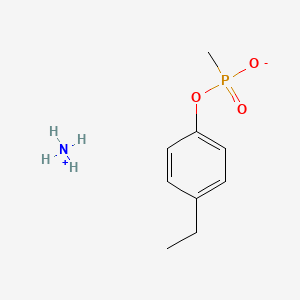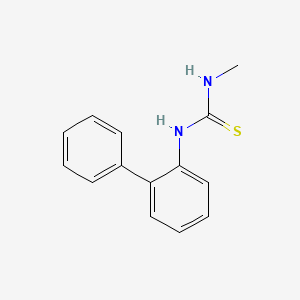
3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-4-fluoro-N,N-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-4-fluoro-N,N-dimethylbenzenesulfonamide, also known as DIFMS, is a chemical compound that has been widely used in scientific research. This compound is known for its ability to inhibit the activity of certain enzymes, making it useful in a variety of research applications.
Mecanismo De Acción
The mechanism of action of 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-4-fluoro-N,N-dimethylbenzenesulfonamide involves the binding of the compound to the active site of the enzyme, thereby preventing the enzyme from carrying out its normal function. This inhibition can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely dependent on the specific enzyme that is being inhibited. For example, inhibition of carbonic anhydrase can lead to a decrease in the production of bicarbonate ions, while inhibition of histone deacetylases can lead to changes in gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-4-fluoro-N,N-dimethylbenzenesulfonamide in lab experiments is its specificity for certain enzymes, allowing for targeted inhibition. However, the limitations include the potential for off-target effects and the need for careful dosing to avoid toxicity.
Direcciones Futuras
There are several potential future directions for the use of 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-4-fluoro-N,N-dimethylbenzenesulfonamide in scientific research. One area of interest is the study of the compound's effects on epigenetic modifications, which could have implications for the treatment of diseases such as cancer. Additionally, the development of more specific and potent inhibitors could lead to further insights into the role of specific enzymes in disease processes.
In conclusion, this compound is a useful compound in scientific research due to its ability to inhibit certain enzymes. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions should be taken into consideration when using it in research.
Métodos De Síntesis
The synthesis of 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-4-fluoro-N,N-dimethylbenzenesulfonamide involves several steps, including the reaction of 4-fluoro-N,N-dimethylbenzenesulfonamide with 2,3-dihydro-1H-indole-1-carboxylic acid, followed by the addition of a reagent such as thionyl chloride. The final product is obtained through a purification process, such as column chromatography.
Aplicaciones Científicas De Investigación
3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-4-fluoro-N,N-dimethylbenzenesulfonamide has been used in a variety of scientific research applications, including the study of enzyme activity and inhibition. Specifically, this compound has been shown to inhibit the activity of enzymes such as carbonic anhydrase and histone deacetylases. This inhibition can be useful in the study of diseases such as cancer and neurological disorders.
Propiedades
IUPAC Name |
3-(2,3-dihydroindole-1-carbonyl)-4-fluoro-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S/c1-19(2)24(22,23)13-7-8-15(18)14(11-13)17(21)20-10-9-12-5-3-4-6-16(12)20/h3-8,11H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPTVVDUBEAAVIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)F)C(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4-diiodo-6-{[(3-methylphenyl)amino]methyl}phenol](/img/structure/B5110104.png)
![9-[3-(4-methyl-2-nitrophenoxy)propyl]-9H-carbazole](/img/structure/B5110111.png)
![N~2~-(2,4-dimethylphenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5110119.png)
![3-[1-(3-methoxybenzoyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide](/img/structure/B5110127.png)
![2-methoxy-4-methyl-1-[4-(4-nitrophenoxy)butoxy]benzene](/img/structure/B5110129.png)
![2,3-dichloro-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5110154.png)


![3-(2-thienyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B5110170.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5110171.png)
![5-{[(3-chloro-4-fluorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5110185.png)
